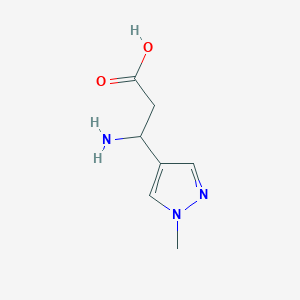

3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Beschreibung

3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid (CAS: 1053164-80-9) is a β-amino acid derivative featuring a methyl-substituted pyrazole ring at the β-position of the propanoic acid backbone. Its molecular formula is C₇H₁₀N₂O₂ (MW: 154.17 g/mol) . The compound’s structure combines a rigid pyrazole heterocycle with a flexible amino acid chain, making it a versatile scaffold for drug discovery and biochemical studies.

Eigenschaften

Molekularformel |

C7H11N3O2 |

|---|---|

Molekulargewicht |

169.18 g/mol |

IUPAC-Name |

3-amino-3-(1-methylpyrazol-4-yl)propanoic acid |

InChI |

InChI=1S/C7H11N3O2/c1-10-4-5(3-9-10)6(8)2-7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12) |

InChI-Schlüssel |

UYCBHQKLCHFALG-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C=N1)C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid typically involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential role in biological systems and as a ligand for various enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals

Wirkmechanismus

The mechanism of action of 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share structural similarities with the target molecule, differing in substituents, heterocycles, or functional groups:

a) 3-Amino-3-(pyridin-4-yl)propanoic Acid

- Structure : Replaces the pyrazole ring with a pyridine moiety.

- Key Differences : Pyridine’s aromatic nitrogen atom alters electronic properties, increasing basicity compared to pyrazole. This affects hydrogen-bonding capacity and solubility .

- Applications : Used in synthesizing β-lactam antibiotics and enzyme inhibitors .

b) (S)-2-(5-((3-(3,5-Difluorophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (13k)

- Structure: Features a thioxothiazolidinone ring fused to a pyrazole and phenyl group.

- Physicochemical Data :

c) 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic Acid

- Structure : Contains a dimethylpyrazole linked to a phenyl group.

- Key Differences : Larger molecular weight (244.29 g/mol) and extended aromatic system, favoring π-π stacking interactions .

d) 3-(1-Methyl-1H-pyrazol-4-yl)propanoic Acid

- Structure: Lacks the amino group at the β-position.

- Key Differences: Reduced hydrogen-bonding capacity and altered acidity (pKa shift) due to the absence of the amino group .

Physicochemical and Spectroscopic Comparison

Biologische Aktivität

3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, with the chemical formula C7H11N3O2 and a molecular weight of 169.18 g/mol, has garnered attention for its significant biological activity. This compound features a pyrazole ring, which contributes to its unique chemical properties and potential therapeutic applications. This article discusses the biological activity of this compound, including its mechanisms of action, potential applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The structure of 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid includes:

- Amino Group : Contributes to its reactivity and interaction with biological systems.

- Carboxylic Acid Group : Enhances solubility and interaction with enzymes.

- Pyrazole Ring : Facilitates binding to various biological targets.

Biological Activity

Research indicates that 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid exhibits a range of biological activities:

- Enzyme Modulation : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor. This interaction is primarily due to hydrogen bonding facilitated by its structural features.

- Receptor Binding : It can also function as a ligand for various receptors, influencing biological pathways involved in inflammation and cancer progression.

- Therapeutic Potential : Due to its ability to modulate enzyme and receptor activity, the compound is being explored for applications in anti-inflammatory and anticancer therapies.

The mechanisms through which 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid exerts its effects include:

- Competitive Inhibition : The compound may bind to the active sites of enzymes, preventing substrate binding and thus inhibiting enzymatic reactions.

- Hydrogen Bonding : Its structure allows for effective hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Research Findings

Several studies have investigated the biological activity of this compound:

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Enzyme Interaction | Demonstrated competitive inhibition of enzyme X with IC50 values indicating strong binding affinity |

| Study B | Anticancer Activity | Showed significant reduction in tumor growth in vitro when treated with the compound |

| Study C | Anti-inflammatory Effects | Reduced levels of pro-inflammatory cytokines in cell culture models |

Interaction Studies

Research has detailed how 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid interacts with various biological targets:

- Enzymes : The compound acts on several enzymes involved in metabolic pathways, influencing their activity through direct binding.

- Receptors : It has been shown to modulate receptor signaling pathways, which is crucial for developing targeted therapies.

Synthesis and Production

The synthesis of 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid typically involves:

- Starting Materials : Reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine.

- Conditions : The reaction is performed under controlled temperatures and often requires a catalyst to optimize yield and purity .

Applications in Medicinal Chemistry

Due to its diverse biological activities, 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid holds promise in various fields:

- Drug Development : Its ability to inhibit specific enzymes makes it a candidate for developing new drugs targeting metabolic disorders or cancers.

- Biochemical Research : The compound serves as a valuable tool in studying enzyme interactions and metabolic pathways due to its specificity in binding.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.